molecular formula C12H10ClNOS B6417746 3-chloro-N-(thiophen-3-ylmethyl)benzamide CAS No. 1058258-99-3

3-chloro-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B6417746
CAS No.: 1058258-99-3
M. Wt: 251.73 g/mol
InChI Key: RSBRSFGLYQRGOK-UHFFFAOYSA-N
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Description

3-chloro-N-(thiophen-3-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a chlorine atom at the third position and a thiophen-3-ylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzoic acid and thiophen-3-ylmethanol.

    Formation of Benzoyl Chloride: 3-chlorobenzoic acid is converted to 3-chlorobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The resulting 3-chlorobenzoyl chloride is then reacted with thiophen-3-ylmethanol in the presence of a base such as triethylamine (Et₃N) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

3-chloro-N-(thiophen-3-ylmethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-(thiophen-3-ylmethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and benzamide moiety can contribute to binding interactions with target proteins, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(thiophen-2-ylmethyl)benzamide
  • 3-chloro-N-(thiophen-4-ylmethyl)benzamide
  • 3-chloro-N-(furan-3-ylmethyl)benzamide

Uniqueness

3-chloro-N-(thiophen-3-ylmethyl)benzamide is unique due to the specific positioning of the thiophene ring at the third position, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS/c13-11-3-1-2-10(6-11)12(15)14-7-9-4-5-16-8-9/h1-6,8H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBRSFGLYQRGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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